
4,5,7-Triphenyl-1,3-dihydroisobenzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,7-Triphenyl-1,3-dihydroisobenzofuran is an organic compound with the molecular formula C26H20O. This compound belongs to the class of isobenzofurans, which are known for their unique structural properties and reactivity. The presence of three phenyl groups attached to the isobenzofuran core makes this compound particularly interesting for various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,7-Triphenyl-1,3-dihydroisobenzofuran typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a Diels-Alder reaction, where a diene and a dienophile react to form the isobenzofuran core. The reaction conditions often involve elevated temperatures and the presence of a catalyst to facilitate the cyclization process .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 4,5,7-Triphenyl-1,3-dihydroisobenzofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various hydrogenated derivatives .
Applications De Recherche Scientifique
4,5,7-Triphenyl-1,3-dihydroisobenzofuran has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of polymers, dyes, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4,5,7-Triphenyl-1,3-dihydroisobenzofuran involves its interaction with specific molecular targets. The phenyl groups can participate in π-π interactions with aromatic amino acids in proteins, potentially inhibiting enzyme activity or altering protein function. The isobenzofuran core can also undergo redox reactions, influencing cellular oxidative states and signaling pathways .
Comparaison Avec Des Composés Similaires
- 4,7-Diphenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione
- 3,6-Diphenyl-4-cyclohexene-1,2-dicarboxylic anhydride
- 4,7-Dimethyl-5,6-diphenyl-3a,7a-dihydro-isobenzofuran-1,3-dione
Comparison: 4,5,7-Triphenyl-1,3-dihydroisobenzofuran is unique due to the presence of three phenyl groups, which enhance its reactivity and potential for various applications. In contrast, similar compounds may have different substituents or structural modifications that alter their chemical properties and reactivity .
Propriétés
Numéro CAS |
61051-02-3 |
|---|---|
Formule moléculaire |
C26H20O |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
4,5,7-triphenyl-1,3-dihydro-2-benzofuran |
InChI |
InChI=1S/C26H20O/c1-4-10-19(11-5-1)22-16-23(20-12-6-2-7-13-20)26(21-14-8-3-9-15-21)25-18-27-17-24(22)25/h1-16H,17-18H2 |
Clé InChI |
WTCNLFVSJWVBHR-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(CO1)C(=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


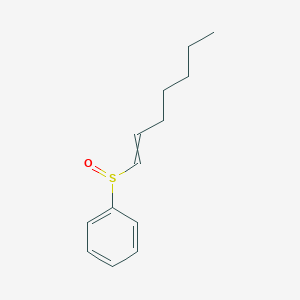
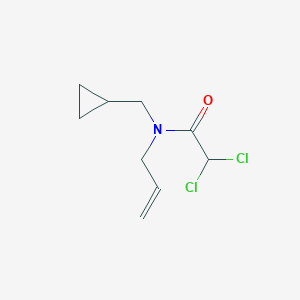
![Acetic acid, [[(2-nitrophenyl)phenylamino]sulfonyl]-, ethyl ester](/img/structure/B14588296.png)
![1-{[(Propan-2-yl)oxy]trisulfanyl}ethan-1-one](/img/structure/B14588297.png)
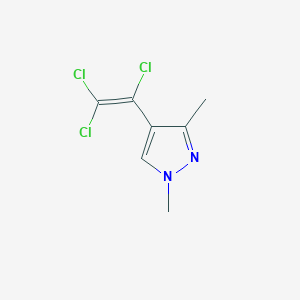
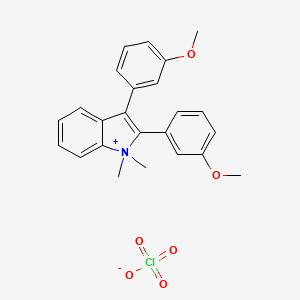

![1-[(4-Chlorophenyl)methyl]-4,7-dimethylquinolin-2(1H)-one](/img/structure/B14588320.png)
![N'-[(2-Chlorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea](/img/structure/B14588333.png)
![Ethanethiol, 2,2'-[1,2-ethanediylbis(methylimino)]bis-](/img/structure/B14588342.png)
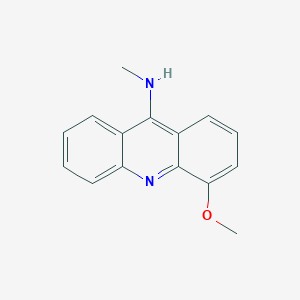
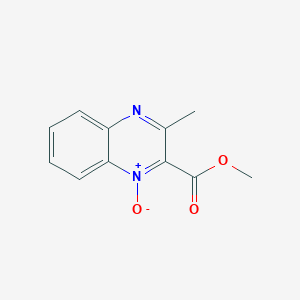
![Methyl 2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylate](/img/structure/B14588359.png)

